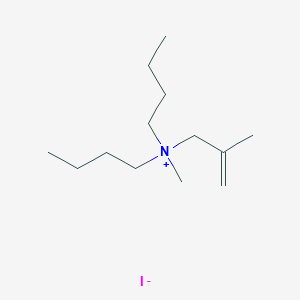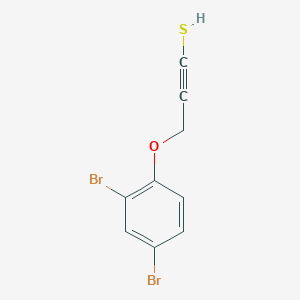![molecular formula C9H17NO2 B14519903 3-[(6-Hydroxyhexyl)oxy]propanenitrile CAS No. 62585-42-6](/img/structure/B14519903.png)
3-[(6-Hydroxyhexyl)oxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Hydroxyhexyl)oxy]propanenitrile is an organic compound with the molecular formula C9H17NO2 It contains a nitrile group (-CN), a hydroxyl group (-OH), and an ether linkage (-O-)
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(6-Hydroxyhexyl)oxy]propanenitrile can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds . The reaction conditions typically involve heating under reflux to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of similar nitriles often involves the hydrogenation of acrylonitrile or the ammoxidation of alcohols such as propanol . These methods can be adapted to produce this compound by selecting appropriate starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Hydroxyhexyl)oxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
3-[(6-Hydroxyhexyl)oxy]propanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(6-Hydroxyhexyl)oxy]propanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simple aliphatic nitrile with the formula CH3CH2CN.
2-Hydroxy-2-methylpropanenitrile: Contains both a hydroxyl and a nitrile group, similar to 3-[(6-Hydroxyhexyl)oxy]propanenitrile.
Butyronitrile: Another aliphatic nitrile with a longer carbon chain.
Uniqueness
This compound is unique due to its combination of functional groups and its potential for diverse chemical reactions. The presence of both a hydroxyl and a nitrile group allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
62585-42-6 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(6-hydroxyhexoxy)propanenitrile |
InChI |
InChI=1S/C9H17NO2/c10-6-5-9-12-8-4-2-1-3-7-11/h11H,1-5,7-9H2 |
InChI Key |
SREWMILFFQFYOB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOCCC#N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


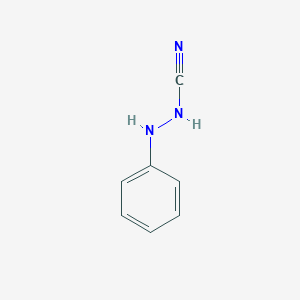

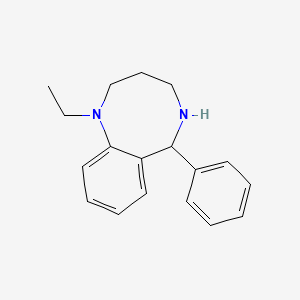
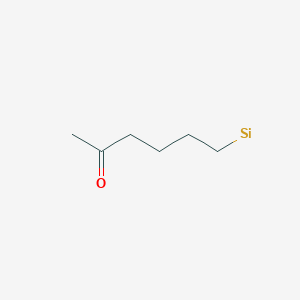
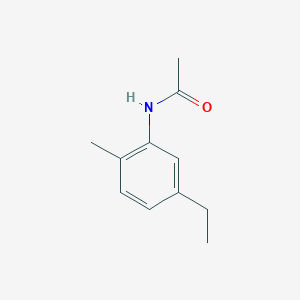
![[1,4-Phenylenebis(oxy)]bis(tripropylsilane)](/img/structure/B14519847.png)
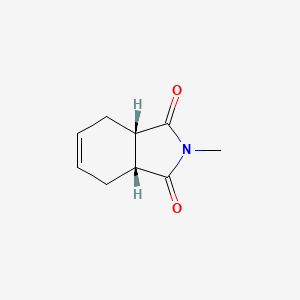
![[1,1'-Biphenyl]-2-ol, 4'-methoxy-4,5,6-trimethyl-](/img/structure/B14519869.png)
![N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14519871.png)
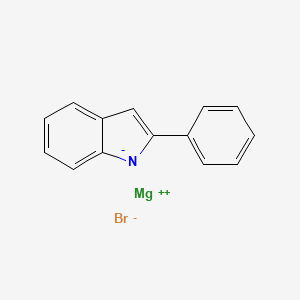

![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)
